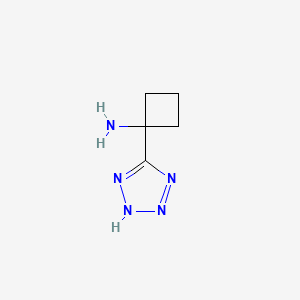

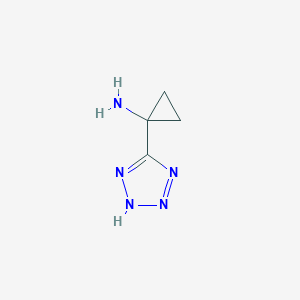

1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine

Vue d'ensemble

Description

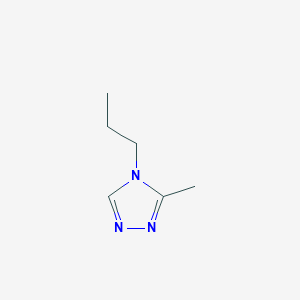

“1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine” is a compound that contains a cyclobutane ring, which is a type of cycloalkane, and a tetrazole group . Tetrazoles are a class of synthetic organic compounds that are known for their energetic properties and wide range of applications . They are often used in pharmaceuticals due to their bioisosteric relationship with carboxylic acids .

Synthesis Analysis

The synthesis of tetrazole compounds can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 .

Molecular Structure Analysis

The molecular structure of “1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine” can be represented by the InChI code: 1S/C5H9N5.2ClH/c6-5(2-1-3-5)4-7-9-10-8-4;;/h1-3,6H2,(H,7,8,9,10);2*1H . This indicates that the compound has a cyclobutane ring attached to a tetrazole group.

Chemical Reactions Analysis

Tetrazoles can undergo a variety of chemical reactions. For instance, the reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .

Physical And Chemical Properties Analysis

The compound “1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” has a molecular weight of 212.08 . It is a powder at room temperature .

Applications De Recherche Scientifique

-

Medicinal and Pharmaceutical Applications

- Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .

- The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

- The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

- Tetrazole nitrogen electron density results in the formation of so many stable metallic compounds and molecular complexes .

-

Biological Applications

- 1,2,3-triazoles have important applications in pharmaceutical chemistry .

- The focus is on compounds/scaffolds that possess biological/pharmacophoric properties .

- The synthesis of 1,2,3 and 1,2,4-triazole systems by means of classical and “green chemistry” conditions involving ultrasound chemistry and mechanochemistry .

-

Antifungal Applications

-

Anticancer Applications

-

Antiviral Applications

-

Click Chemistry

- Tetrazole and its derivatives play a very important role in click chemistry .

- The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

- The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

- Tetrazole nitrogen electron density results in the formation of so many stable metallic compounds and molecular complexes .

-

Material and Medicinal Chemistry

- Scientists and researchers are currently interested in the astonishing chemistry of tetrazoles due to their diverse biological applications, predominantly in the area of material and medicinal chemistry .

- Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

- Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

-

Hypertension Treatment

- The synthesized compounds belong to the sartans family, biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension .

- Research shows that high blood pressure may lead to a bacterial infection. A chronic infection (viruses and bacteria) has shown a close relation with hypertension .

-

Chemistry of Heterocyclic Compounds

- Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms .

- They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure .

- The parent heterocycle CH2N4 can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole; the first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .

-

Synthesis of Heteroaromatic Compounds

- Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes .

- Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- Recent applications detail the use of these heterocycles in medicinal chemistry (c-Met inhibition or GABAA modulating activity) as fluorescent probes and as structural units of polymers .

-

Organic Synthesis

Safety And Hazards

The compound “1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine dihydrochloride” is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Tetrazoles and their derivatives have a wide range of applications, particularly in the field of medicinal chemistry. They are often used as bioisosteres for carboxylic acids in drug design . Therefore, future research could focus on exploring the potential of “1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine” and similar compounds in pharmaceutical applications.

Propriétés

IUPAC Name |

1-(2H-tetrazol-5-yl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c6-5(2-1-3-5)4-7-9-10-8-4/h1-3,6H2,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEANTQAPNHFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NNN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)

![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)

![1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1455354.png)